Cas no 384795-34-0 (4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one)

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
- 2(1H)-Quinolinone, 4-(4-cyclopentyl-1-piperazinyl)-3-nitro-1-phenyl-
- 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one
- Oprea1_681509
- SR-01000246901
- 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one
- Cambridge id 6944558
- F1092-0526
- SR-01000246901-1
- 384795-34-0
- AKOS002169631
-
- インチ: 1S/C24H26N4O3/c29-24-23(28(30)31)22(26-16-14-25(15-17-26)18-8-4-5-9-18)20-12-6-7-13-21(20)27(24)19-10-2-1-3-11-19/h1-3,6-7,10-13,18H,4-5,8-9,14-17H2
- InChIKey: IVCAQNKDMHLAQO-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C2=C(C=CC=C2)C(N2CCN(C3CCCC3)CC2)=C([N+]([O-])=O)C1=O
計算された属性
- せいみつぶんしりょう: 418.20049070g/mol
- どういたいしつりょう: 418.20049070g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 551.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 8.02±0.70(Predicted)
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-0526-1mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-5mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-20μmol |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-3mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-15mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-40mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-50mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-10mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-20mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1092-0526-30mg |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one |
384795-34-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-oneに関する追加情報
Recent Advances in the Study of 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one (CAS: 384795-34-0)
The compound 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one (CAS: 384795-34-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinolin-2-one scaffold and functionalized piperazine moiety, has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and cancer therapeutics. Recent studies have explored its potential as a modulator of key biological targets, including dopamine and serotonin receptors, as well as its role in inhibiting specific kinase pathways involved in tumorigenesis.
One of the most notable findings in recent literature pertains to the compound's interaction with dopamine D2 and D3 receptors. A 2023 study published in the Journal of Medicinal Chemistry revealed that 384795-34-0 exhibits high affinity and selectivity for these receptors, with Ki values in the low nanomolar range. The study further demonstrated that the compound's unique structural features, particularly the cyclopentylpiperazine and nitro groups, contribute to its receptor binding profile and functional activity. These findings suggest potential applications in the treatment of psychiatric disorders such as schizophrenia and Parkinson's disease.
In the realm of oncology, recent research has highlighted the compound's efficacy as a kinase inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 384795-34-0 effectively inhibits the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. The study employed a combination of in vitro kinase assays and molecular docking simulations to elucidate the compound's binding mode and mechanism of action. These results position 384795-34-0 as a potential lead compound for the development of novel anti-cancer therapies targeting CDK4/6-dependent malignancies.
From a chemical synthesis perspective, recent advancements have focused on optimizing the production of 384795-34-0 and its derivatives. A 2023 publication in Organic Process Research & Development described an improved synthetic route that enhances yield and purity while reducing environmental impact. The new protocol employs greener solvents and catalytic conditions, addressing some of the challenges associated with the compound's nitro and piperazine functionalities. This development is particularly significant for scaling up production for preclinical and clinical studies.
Pharmacokinetic studies of 384795-34-0 have also progressed significantly. Recent animal model investigations published in Drug Metabolism and Disposition have characterized the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The data indicate favorable blood-brain barrier penetration and metabolic stability, supporting its potential as a CNS-active agent. However, researchers have noted the need for further optimization to address certain metabolic liabilities identified in these studies.
Looking forward, the growing body of research on 384795-34-0 suggests multiple promising directions for future investigation. Current gaps in knowledge include detailed structure-activity relationship studies to refine its pharmacological profile, as well as comprehensive toxicological evaluations. The compound's dual potential in both CNS disorders and oncology presents unique opportunities for multidisciplinary research collaborations. As these studies progress, 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one may emerge as an important scaffold for the development of novel therapeutic agents addressing significant unmet medical needs.
384795-34-0 (4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one) 関連製品
- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)
- 1805325-57-8(2,6-Dibromo-3-(difluoromethyl)pyridine-5-sulfonamide)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)
- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)
- 874-56-6(azepane-1-carbodithioic acid)




